(E)-methyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound belongs to a class of functionalized tetrahydrobenzo[b]thiophene derivatives, characterized by a cyanoacrylamido linker and a substituted phenyl group. Its structure includes a 4-hydroxy-3-methoxyphenyl moiety, which is critical for antioxidant activity due to phenolic and methoxy groups that enhance radical scavenging .
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-27-16-10-12(7-8-15(16)24)9-13(11-22)19(25)23-20-18(21(26)28-2)14-5-3-4-6-17(14)29-20/h7-10,24H,3-6H2,1-2H3,(H,23,25)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJXOQRPNWVGBO-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A benzo[b]thiophene core, which is known for its biological activity.
- A cyano group that enhances reactivity and biological interactions.
- Hydroxy and methoxy substituents, which are crucial for its antioxidant properties.
Antioxidant Activity
Studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. For instance, a related compound showed effective scavenging of free radicals in various assays including:
- DPPH radical scavenging
- Nitric oxide scavenging
- Lipid peroxidation inhibition
The presence of a phenolic hydroxyl group at the para position on the phenyl ring was found to enhance antioxidant activity significantly .
Anticancer Activity
Research indicates that the compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer cells). The mechanism involves:
- Cell cycle arrest at G2/M phase.
- Induction of necrosis and degradation of genetic material due to apoptosis .
Detailed Case Studies
- Study on Anticancer Activity :
- Antioxidant Evaluation :
Comparative Analysis of Biological Activities
| Activity Type | Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antioxidant | Ethyl derivative | Varies by assay | |
| Anticancer (MCF-7) | (E)-methyl derivative | 23.2 | |
| Antimicrobial | Various derivatives | Varies |
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Reactive oxygen species (ROS) modulation , leading to oxidative stress in cancer cells.
- Interaction with cellular signaling pathways that regulate apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Antioxidant Activity
The antioxidant efficacy of this compound and its analogs correlates with substituent patterns on the phenyl ring. Key comparisons include:
Key Findings :
- Hydroxyl Groups: The presence of a 4-hydroxyl group (Compound F) improves activity compared to non-phenolic analogs, likely due to hydrogen donation to free radicals .
- Methoxy Positioning : Adding a 3-methoxy group (Compound G) increases steric hindrance and electron-donating effects, enhancing radical stabilization. The 3,5-dimethoxy substitution (Compound H) further amplifies this effect .
- Stereochemistry : The E-configuration of the target compound (vs. Z-isomers like CAS 292057-56-8) may optimize spatial alignment for interaction with biological targets .
Core Structure Modifications
- Tetrahydrobenzo[b]thiophene vs.
- Ester Group Variation : The target compound’s methyl ester may confer slower metabolic degradation compared to ethyl esters (e.g., Compound H), though this requires further pharmacokinetic validation .
Q & A
Basic Research Questions
Q. What is the synthetic pathway for this compound, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via Knoevenagel condensation :
Step 1 : React ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to form the cyanoacetamido intermediate .
Step 2 : Condense the intermediate with 4-hydroxy-3-methoxybenzaldehyde in toluene using catalytic piperidine/acetic acid under reflux (5–6 hours). Monitor reaction progress via TLC .
Purification : Recrystallize the crude product with ethanol or methanol. Typical yields range from 72% to 94% .
- Key Conditions :
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | Piperidine/AcOH |
| Temperature | Reflux (~110°C) |
| Reaction Time | 5–6 hours |
Q. How is the compound structurally characterized?
- Spectroscopic Techniques :
- IR : Peaks for C=O (1650–1680 cm⁻¹), C≡N (2200–2250 cm⁻¹), and aromatic C-O (1260–1280 cm⁻¹) .
- ¹H NMR : Key signals include methoxy protons (~δ 3.8 ppm), tetrahydrobenzo[b]thiophene methylene protons (δ 1.7–2.7 ppm), and aromatic protons from the 4-hydroxy-3-methoxyphenyl group (δ 6.5–7.5 ppm) .
- Mass Spec : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ for C₂₃H₂₃N₂O₅S: calculated 439.13) .
Q. What in vitro assays are used to evaluate biological activity?
- Antioxidant Activity :
- DPPH/ABTS Radical Scavenging : Measure IC₅₀ values at 517 nm (DPPH) or 734 nm (ABTS) .
- Anti-inflammatory Activity :
- Carrageenan-Induced Paw Edema (in vivo) : Administer compound (50–100 mg/kg) and measure edema inhibition over 3–6 hours .
Advanced Research Questions
Q. How can computational methods optimize synthesis yield or reaction conditions?
- Bayesian Optimization : Use algorithms to iteratively explore parameter spaces (e.g., catalyst ratio, temperature) and predict optimal yields. This reduces experimental trials by 30–50% compared to traditional screening .
- Molecular Dynamics (MD) : Simulate reaction pathways to identify energy barriers in Knoevenagel condensation, guiding solvent/catalyst selection .
Q. How to resolve contradictions in biological activity data across studies?
- Case Analysis :
- Variable Substituent Effects : Compare anti-inflammatory IC₅₀ values of analogs (e.g., 4-hydroxy-3-methoxy vs. 3,4-dimethoxy substituents) to assess electronic/hydrophobic contributions .
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to minimize discrepancies. For example, DPPH results vary with incubation time (30 vs. 60 minutes) .
Q. What strategies assess the compound’s stability under physiological conditions?
- Degradation Studies :
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours. Monitor via HPLC for degradation products (e.g., hydrolysis of the acrylamido group) .
- Oxidative Stability : Treat with H₂O₂ or cytochrome P450 enzymes to identify metabolites (e.g., quinone derivatives from methoxy group oxidation) .
Q. How can molecular docking predict the compound’s mechanism of action?
- Target Identification : Dock the compound into COX-2 or NF-κB binding sites using AutoDock Vina. Key interactions include:
- Hydrogen bonds between the cyano group and Arg120 (COX-2).
- π-π stacking of the tetrahydrobenzo[b]thiophene ring with Tyr355 .
- Validation : Compare docking scores with known inhibitors (e.g., celecoxib for COX-2) .
Data Contradiction Analysis
Q. Why do antioxidant and anti-inflammatory activities vary with substituent position?
- Electronic Effects : Electron-donating groups (e.g., -OCH₃) enhance radical scavenging by stabilizing phenolic radicals, while bulky substituents reduce bioavailability .
- Example :
| Substituent | DPPH IC₅₀ (µM) | Anti-inflammatory (% Edema Inhibition) |
|---|---|---|
| 4-OH-3-OCH₃ | 12.4 ± 1.2 | 68% ± 5% |
| 3,4-OCH₃ | 18.9 ± 2.1 | 52% ± 6% |
Methodological Recommendations
- Synthesis : Prioritize piperidine over other bases (e.g., pyridine) for higher Knoevenagel yields .
- Characterization : Use HSQC NMR to resolve overlapping signals in the tetrahydrobenzo[b]thiophene region .
- Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidants, indomethacin for anti-inflammatory studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
